Cas no 832755-13-2 (2-Fluoro-4-(methylsulfonyl)aniline)

2-Fluoro-4-(methylsulfonyl)aniline is a fluorinated aniline derivative featuring a methylsulfonyl substituent at the para position relative to the amino group. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (methylsulfonyl) and electron-donating (amino) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its fluorine atom further contributes to its utility in modifying molecular properties such as lipophilicity and metabolic stability. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research and industrial applications requiring precise chemical functionality.
2-Fluoro-4-(methylsulfonyl)aniline structure
832755-13-2 structure
商品名:2-Fluoro-4-(methylsulfonyl)aniline
CAS番号:832755-13-2
MF:C7H8FNO2S
メガワット:189.207324028015
MDL:MFCD06800756
CID:68895
PubChem ID:2783385

2-Fluoro-4-(methylsulfonyl)aniline 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-4-(methylsulfonyl)aniline
    • 2-Fluoro-4-(methylsulfonyl)phenylamine
    • 2-FLUORO-4-(METHYLSULPHONYL)ANILINE
    • 2-fluoro-4-methylsulfonylaniline
    • 2-fluoro-4-methanesulfonylaniline
    • 2-fluoro-4-(methylsulfonyl)benzenamine
    • 2-Fluoro-4-methylsulfonyl aniline
    • Benzenamine, 2-fluoro-4-(methylsulfonyl)-
    • 1-Amino-2-fluoro-4-(methylsulphonyl)benzene
    • 2-fluoro-4-methylsulfonyl-aniline
    • PubChem19626
    • UGUIBNHHDIEZJI-UHFFFAOYSA-N
    • BDBM108236
    • SBB
    • 2-Fluoro-4-(methylsulfonyl)benzenamine (ACI)
    • (2-Fluoro-4-methylsulfonylphenyl)amine
    • 2-Fluoro-4-methanesulfonylphenylamine
    • MFCD06800756
    • SY001022
    • AM20060953
    • CS-W003354
    • 2‐fluoro‐4‐methanesulfonylaniline (Hit 4)
    • A24584
    • DTXSID10382627
    • J-509389
    • AC-22912
    • 2-fluoro-4-(methanesulfonyl)benzenamine
    • FT-0649932
    • BH-0405
    • 832755-13-2
    • 2-fluoro-4-methanesulfonyl-phenylamine
    • STEARICACIDN-DODECYLESTER
    • EN300-1074127
    • AKOS005064094
    • SCHEMBL221279
    • DB-024473
    • MDL: MFCD06800756
    • インチ: 1S/C7H8FNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
    • InChIKey: UGUIBNHHDIEZJI-UHFFFAOYSA-N
    • ほほえんだ: O=S(C)(C1C=C(F)C(N)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 189.02600
  • どういたいしつりょう: 189.02597783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 68.5

じっけんとくせい

  • ゆうかいてん: 145-147°C
  • ふってん: 371°C at 760 mmHg
  • フラッシュポイント: 178.168℃
  • PSA: 68.54000
  • LogP: 2.47340

2-Fluoro-4-(methylsulfonyl)aniline セキュリティ情報

2-Fluoro-4-(methylsulfonyl)aniline 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Fluoro-4-(methylsulfonyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM118164-100g
2-Fluoro-4-(methylsulfonyl)aniline
832755-13-2 95+%
100g
$794 2023-01-09
Ambeed
A321404-5g
2-Fluoro-4-(methylsulfonyl)aniline
832755-13-2 98%
5g
$35.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052477-25g
2-Fluoro-4-(methylsulphonyl)aniline
832755-13-2 98%
25g
¥1652.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F842549-250mg
2-Fluoro-4-(methylsulfonyl)aniline
832755-13-2 97%
250mg
¥70.20 2022-01-10
Apollo Scientific
PC0964-100g
2-Fluoro-4-(methylsulphonyl)aniline
832755-13-2 99%
100g
£385.00 2025-02-19
abcr
AB169980-10 g
2-Fluoro-4-(methylsulfonyl)aniline, 95%; .
832755-13-2 95%
10 g
€199.00 2023-07-20
Chemenu
CM118164-25g
2-Fluoro-4-(methylsulfonyl)aniline
832755-13-2 95+%
25g
$241 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016098-5g
2-Fluoro-4-(methylsulfonyl)aniline
832755-13-2 98%
5g
1201.0CNY 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016098-1g
2-Fluoro-4-(methylsulfonyl)aniline
832755-13-2 98%
1g
306.0CNY 2021-07-05
TRC
F598035-100mg
2-Fluoro-4-(methylsulfonyl)aniline
832755-13-2
100mg
$ 80.00 2022-06-04

2-Fluoro-4-(methylsulfonyl)aniline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide ,  (2S,4R)-4-Hydroxy-N-(2-methyl-1-naphthalenyl)-2-pyrrolidinecarboxamide Solvents: Dimethyl sulfoxide ;  24 - 36 h, 120 °C
リファレンス
A New Class of Amide Ligands Enable Cu-Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides
Ma, Dawei; et al, Chinese Journal of Chemistry, 2017, 35(11), 1661-1664

2-Fluoro-4-(methylsulfonyl)aniline Raw materials

2-Fluoro-4-(methylsulfonyl)aniline Preparation Products

2-Fluoro-4-(methylsulfonyl)aniline 関連文献

2-Fluoro-4-(methylsulfonyl)anilineに関する追加情報

Research Brief on 2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2) in Chemical Biology and Pharmaceutical Applications

2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2) is a fluorinated aniline derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in modulating protein-protein interactions and targeting specific enzymatic pathways, making it a valuable scaffold in drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 2-Fluoro-4-(methylsulfonyl)aniline as a building block for novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against mutant forms of EGFR, which are often implicated in non-small cell lung cancer (NSCLC). The incorporation of the fluorine atom and methylsulfonyl group was found to enhance binding affinity and metabolic stability, addressing key challenges in kinase inhibitor development.

Another notable application of 2-Fluoro-4-(methylsulfonyl)aniline was reported in a recent ACS Chemical Biology paper, where it was utilized in the design of covalent inhibitors targeting cysteine residues in Bruton's tyrosine kinase (BTK). The study revealed that the electrophilic properties of the methylsulfonyl group facilitated selective covalent modification of BTK, leading to prolonged target engagement and improved therapeutic efficacy in preclinical models of autoimmune diseases.

Beyond its role in kinase inhibition, 2-Fluoro-4-(methylsulfonyl)aniline has also been investigated for its potential in PET (Positron Emission Tomography) tracer development. A 2024 Nature Communications article described the synthesis of fluorine-18 labeled analogs of this compound for imaging studies of sulfotransferase activity in vivo. The researchers observed high specificity and signal-to-noise ratios, suggesting its utility in diagnostic applications for diseases characterized by dysregulated sulfonation pathways.

The synthetic accessibility of 2-Fluoro-4-(methylsulfonyl)aniline has been another focus of recent research. A 2023 Organic Process Research & Development publication detailed a scalable, green chemistry approach for its production, employing catalytic fluorination and oxidative sulfonylation strategies. This advancement addresses previous limitations in large-scale synthesis, facilitating broader exploration of its pharmaceutical potential.

In conclusion, 2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2) represents a versatile and pharmacologically relevant scaffold with demonstrated applications in targeted therapy development, diagnostic imaging, and chemical biology tool discovery. Ongoing research continues to uncover new dimensions of its utility, particularly in addressing unmet medical needs in oncology and inflammatory diseases. Future directions may include exploration of its chiral derivatives and combination with other privileged structural motifs to further expand its therapeutic potential.

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Amadis Chemical Company Limited
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